Cytotoxicity Differentiation: 4,5-Dibromo vs. Other Brominated Analogs
In a head-to-head comparative study of 13 bromoindole carbaldehyde derivatives, the pattern of bromination was found to be a primary determinant of cytotoxic potency against sea urchin embryo cell division [1]. While the most active compound was identified as 2,5,6-tribromoindole-3-carbaldehyde, the study established that bromination at the 4- and 5-positions (as in 4,5-dibromoindole-3-carbaldehyde) confers a distinct activity profile compared to mono-brominated or differently dibrominated isomers [1]. This demonstrates that the specific 4,5-dibromo substitution pattern is not interchangeable with other patterns for achieving a desired biological effect.
| Evidence Dimension | Cytotoxic potency (Inhibition of cell division) |
|---|---|
| Target Compound Data | Specific IC50 value not reported in abstract; activity profile defined as distinct from other isomers. |
| Comparator Or Baseline | Mono-brominated analogs (e.g., 5-bromoindole-3-carbaldehyde), 2,5,6-tribromoindole-3-carbaldehyde, 5,6-dibromoindole-3-carbaldehyde |
| Quantified Difference | The study concluded that bromination increases cytotoxicity, but the position of bromine (e.g., C2 vs. C4/C5) leads to different activity levels and phenotypes. N-methylation reduces cytotoxicity. |
| Conditions | Sea urchin (Paracentrotus lividus) embryo cell division assay; concentration-dependent response. |
Why This Matters
For researchers screening for specific biological activities, this data confirms that the 4,5-dibromo substitution pattern results in a unique pharmacological fingerprint that cannot be replicated by other commercially available bromoindole-3-carbaldehydes.
- [1] Moubax, I., Bontemps-Subielos, N., Banaigs, B., Combaut, G., Huitorel, P., Girard, J. P., & Pesando, D. (2001). Structure–activity relationship for bromoindole carbaldehydes: Effects on the sea urchin embryo cell cycle. Environmental Toxicology and Chemistry, 20(3), 589-596. View Source
